Bis(2,3-dichloropropyl) cyclohexylphosphonate
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Overview
Description
Bis(2,3-dichloropropyl) cyclohexylphosphonate is a chemical compound known for its unique structure and properties. It is an ester of phosphonic acid and is characterized by the presence of two 2,3-dichloropropyl groups and a cyclohexyl group attached to the phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dichloropropyl) cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with 2,3-dichloropropanol. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme can be represented as follows:
Cyclohexylphosphonic dichloride+2(2,3-dichloropropanol)→Bis(2,3-dichloropropyl) cyclohexylphosphonate+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2,3-dichloropropyl) cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atoms in the 2,3-dichloropropyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of substituted phosphonates .
Scientific Research Applications
Bis(2,3-dichloropropyl) cyclohexylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Bis(2,3-dichloropropyl) cyclohexylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in regulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dichloropropyl) phosphate: Another chlorinated phosphonate with flame retardant properties.
Bis(2-chloroethyl) phosphate: Similar in structure but with different substituents, leading to distinct reactivity and applications.
Uniqueness
Bis(2,3-dichloropropyl) cyclohexylphosphonate is unique due to its specific combination of 2,3-dichloropropyl and cyclohexyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
113575-75-0 |
---|---|
Molecular Formula |
C12H21Cl4O3P |
Molecular Weight |
386.1 g/mol |
IUPAC Name |
bis(2,3-dichloropropoxy)phosphorylcyclohexane |
InChI |
InChI=1S/C12H21Cl4O3P/c13-6-10(15)8-18-20(17,19-9-11(16)7-14)12-4-2-1-3-5-12/h10-12H,1-9H2 |
InChI Key |
KIPXAJVIEMYKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(OCC(CCl)Cl)OCC(CCl)Cl |
Origin of Product |
United States |
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